molecular formula C16H21NO3 B3007833 N-(3-hydroxy-4,4-dimethylpentyl)-1-benzofuran-2-carboxamide CAS No. 1396885-81-6

N-(3-hydroxy-4,4-dimethylpentyl)-1-benzofuran-2-carboxamide

Cat. No.: B3007833
CAS No.: 1396885-81-6
M. Wt: 275.348
InChI Key: XRKVQKARCKNSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxy-4,4-dimethylpentyl)-1-benzofuran-2-carboxamide is a synthetic small molecule based on the benzofuran-2-carboxamide scaffold, a structure of high interest in medicinal chemistry for developing novel therapeutic agents. This compound is provided exclusively for research purposes to investigate its potential biological activities. The benzofuran core is a privileged structure in drug discovery, with derivatives demonstrating a wide range of pharmacological properties. Notably, benzofuran-2-carboxamide analogues have been identified as key scaffolds in the development of potent anticancer agents. These compounds have shown promise in preclinical studies for their ability to inhibit cancer cell proliferation and induce apoptosis. The structural motif of the benzofuran core allows for interactions with various biological targets, including kinases and other enzymes critical in disease pathways. Specific research applications for compounds within this class include exploration as allosteric inhibitors of kinases like p21-activated kinase 4 (PAK4), a key regulator of malignancy and cancer cell invasion . Other benzofuran derivatives have been studied for their potential as cytotoxic agents against various human cancer cell lines, including leukemia (K562, MOLT-4), cervical carcinoma (HeLa), and others, with structure-activity relationship (SAR) studies indicating that substitutions on the benzofuran core significantly influence potency and selectivity . Furthermore, benzofuran-carboxamide derivatives have been investigated for antiviral properties, including as inhibitors of HIV-1 protease and reverse transcriptase, highlighting the versatility of this chemical class . The physicochemical properties of benzofuran derivatives, such as their ability to bind serum proteins like bovine serum albumin (BSA), are also a critical area of investigation, as this influences their pharmacokinetic profile and delivery potential . Researchers can utilize this compound as a chemical tool to explore these and other biological mechanisms, contributing to the understanding of structure-activity relationships and the development of new lead compounds. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2,3)14(18)8-9-17-15(19)13-10-11-6-4-5-7-12(11)20-13/h4-7,10,14,18H,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKVQKARCKNSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=CC2=CC=CC=C2O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an amine, such as 3-hydroxy-4,4-dimethylpentylamine, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4,4-dimethylpentyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3-hydroxy-4,4-dimethylpentyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and carboxamide moiety play crucial roles in its reactivity and binding to biological targets. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following benzofuran carboxamide derivatives share structural similarities but differ in substituent groups, leading to variations in properties and activities:

Compound Name Substituent on Amide Nitrogen Molecular Weight (g/mol) Key Structural Features
N-(3-hydroxy-4,4-dimethylpentyl)-1-benzofuran-2-carboxamide 3-hydroxy-4,4-dimethylpentyl Not reported Hydroxy group for H-bonding; branched alkyl
3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide 4-methylphenyl 280.30 Aromatic substituent; amino group on benzofuran
N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide Hydrochloride Piperidin-4-yl (charged) 280.74 Cyclic amine; hydrochloride salt enhances solubility
N-(4-hydroxybutyl)-1-benzofuran-2-carboxamide 4-hydroxybutyl 233.26 Linear hydroxyalkyl chain
N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide 3-(trifluoromethyl)phenyl 305.25 Electron-withdrawing CF₃ group; aromatic
Key Observations:
  • Hydrophilicity : The hydroxyalkyl chains in the target compound and N-(4-hydroxybutyl)-1-benzofuran-2-carboxamide improve water solubility compared to aromatic substituents (e.g., 4-methylphenyl or CF₃-phenyl ).
  • Steric Effects : The branched 4,4-dimethylpentyl group in the target compound may reduce metabolic degradation compared to linear chains (e.g., 4-hydroxybutyl ).

Physicochemical Properties

Property Target Compound N-(4-hydroxybutyl) N-(Piperidin-4-yl)
Solubility Moderate (hydroxyalkyl chain) High (linear chain) High (hydrochloride salt)
LogP (Predicted) ~2.5 (hydrophilic) ~1.8 ~1.2 (ionized form)
Metabolic Stability High (steric hindrance) Moderate Low (amine metabolism)

Biological Activity

N-(3-hydroxy-4,4-dimethylpentyl)-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly as a selective agonist for cannabinoid receptor 2 (CB2), which plays a crucial role in modulating pain and inflammation.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzofuran core with a carboxamide functional group and specific substituents that enhance its biological activity. The presence of the hydroxy group and the branched alkyl chain (4,4-dimethylpentyl) contribute to its unique pharmacological profile.

Property Description
Molecular Formula C_{16}H_{23}NO_{3}
Molecular Weight 275.37 g/mol
Functional Groups Hydroxy, Carboxamide
Core Structure Benzofuran

This compound is hypothesized to selectively bind to CB2 receptors with minimal affinity for CB1 receptors. This selectivity is significant as it may reduce the psychoactive effects commonly associated with cannabinoids. Research indicates that compounds in this class can modulate pain pathways and exhibit anti-inflammatory properties, making them potential candidates for treating conditions such as neuropathic pain and inflammation-related disorders .

Pharmacological Properties

Benzofuran derivatives, including this compound, have been studied for various biological activities:

  • Analgesic Effects : Preliminary studies suggest that this compound may provide pain relief through its action on CB2 receptors.
  • Anti-inflammatory Activity : Its ability to modulate inflammatory responses positions it as a candidate for treating inflammatory diseases.
  • Antitumor Potential : Some benzofuran derivatives have shown promising results in inhibiting cancer cell growth, indicating potential applications in oncology .

1. Interaction with Cannabinoid Receptors

A study conducted on various benzofuran derivatives demonstrated that compounds similar to this compound exhibited selective binding to CB2 receptors. This selectivity was confirmed through radiolabeled binding assays, which indicated high affinity for CB2 compared to CB1 receptors.

2. Antitumor Activity

Research has highlighted the anticancer properties of benzofuran derivatives. For instance, a series of synthesized compounds showed significant growth inhibition in various cancer cell lines:

Compound Cell Line IC50 (μM)
Benzofuran Derivative AOvarian Cancer (A2780)12
Benzofuran Derivative BColon Cancer (HCT15)2.37
Benzofuran Derivative CProstate Cancer (PC-3)5.86

These findings suggest that this compound may also possess similar anticancer properties due to its structural similarities with other active benzofurans .

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